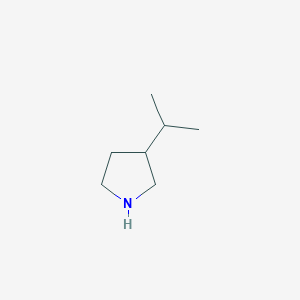
3-(プロパン-2-イル)ピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a propan-2-yl substituent at the third position. Pyrrolidine derivatives are widely recognized for their significant role in medicinal chemistry due to their unique structural properties and biological activities .
科学的研究の応用
3-(Propan-2-yl)pyrrolidine has diverse applications in scientific research:
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse therapeutic potential .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific proteins or enzymes . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which results in the formation of pyrrolidine rings . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via orthoesters .
Industrial Production Methods: Industrial production of 3-(Propan-2-yl)pyrrolidine typically involves large-scale synthesis using readily available starting materials and efficient catalytic systems. The use of nickel and cerium catalysts enables the selective C(sp3)-C(sp2) cross-couplings with free alcohols and aromatic halides . This method is favored for its operational simplicity and broad substrate scope.
化学反応の分析
Types of Reactions: 3-(Propan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines .
類似化合物との比較
Pyrrolidine: The parent compound with a similar ring structure but without the propan-2-yl substituent.
Pyrrolizine: A bicyclic derivative with additional ring fusion.
Pyrrolidine-2-one: A lactam derivative with a carbonyl group at the second position.
Uniqueness: 3-(Propan-2-yl)pyrrolidine is unique due to its specific substituent, which imparts distinct steric and electronic properties. This uniqueness enhances its biological activity and selectivity compared to other pyrrolidine derivatives .
特性
IUPAC Name |
3-propan-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZPMOJWIBZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
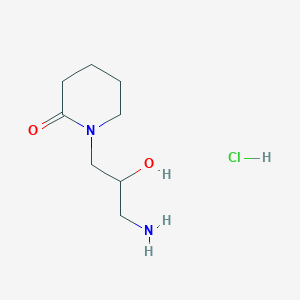
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)
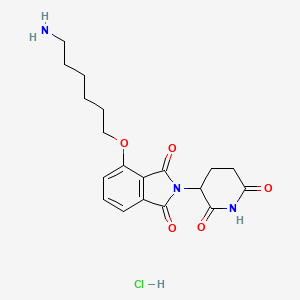
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)
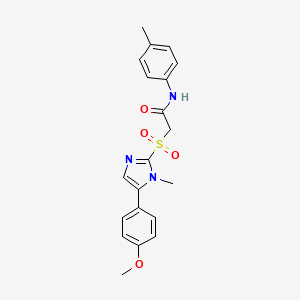
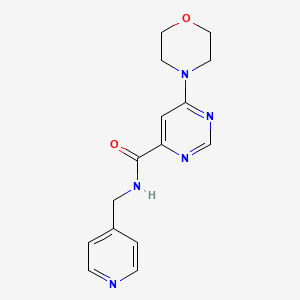

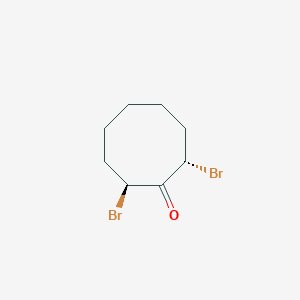
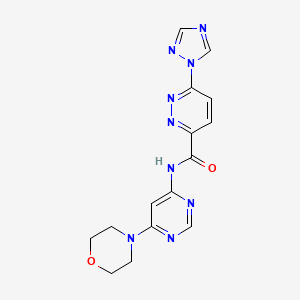
![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)

![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)

![4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2421650.png)
